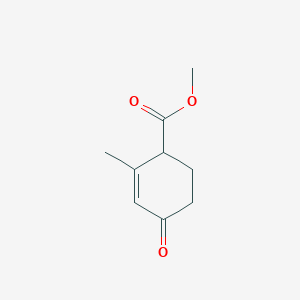

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOJIHXCXNTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452056 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-07-4 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via acid- or base-catalyzed intramolecular aldol condensation. Key steps include:

-

Activation of the Carbonyl Group : The ketone moiety at the 5-position of 2-acetyl-5-oxohexanoic acid undergoes protonation, enhancing its electrophilicity.

-

Nucleophilic Attack : The enol form of the acetyl group attacks the activated carbonyl carbon, forming a six-membered cyclohexene ring.

-

Esterification : The carboxylic acid group is pre-protected as a methyl ester to prevent side reactions.

The choice of catalyst critically influences the product’s regiochemistry:

-

Pyrrolidinium Acetate : Favors the formation of alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates (e.g., methyl, ethyl, or tert-butyl esters).

-

Pyrrolidine : Promotes the formation of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylates , introducing a diene system.

-

Hydrogen Chloride : Shifts regioselectivity to yield alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates , altering the position of the ketone group.

Starting Materials

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pyrrolidinium acetate (5 mol%) |

| Solvent | Anhydrous toluene |

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

Yield and Purity

-

Yield : 70–85% (isolated via fractional distillation).

Comparative Analysis of Catalytic Systems

The regioselectivity and efficiency of the cyclisation reaction are highly dependent on the catalyst. Below is a comparative analysis of three catalytic systems:

| Catalyst | Product Formed | Key Features |

|---|---|---|

| Pyrrolidinium acetate | Alkyl 2-methyl-4-oxocyclohex-2-enecarboxylate | High regioselectivity (>90%), mild conditions |

| Pyrrolidine | 4-Pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylate | Introduces nitrogen heteroatom, expands reactivity |

| HCl (gas) | Alkyl 4-methyl-2-oxocyclohex-3-enecarboxylate | Alters ketone position, lower yield (60–65%) |

Alternative Synthetic Routes

While the regioselective cyclisation method dominates modern syntheses, historical approaches remain of academic interest:

Hagemann’s Original Method (1893)

Hagemann’s classical route involved the condensation of methyl acetoacetate with formaldehyde under strongly basic conditions. However, this method suffered from poor regiocontrol (<50% yield) and is largely obsolete.

Diels-Alder Approaches

The Newman-Lloyd method utilized a Diels-Alder reaction between 2-methoxy-1,3-butadiene and methyl propiolate, followed by hydrolysis. While elegant, this route required stringent anhydrous conditions and offered no regiochemical advantages over cyclisation strategies.

Industrial-Scale Production Considerations

For large-scale synthesis, the pyrrolidinium acetate-catalyzed cyclisation is preferred due to its scalability and reproducibility. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2–3 hours.

-

Catalyst Recycling : Pyrrolidinium acetate is recovered via aqueous extraction, reducing costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Substituted esters and amides.

Cyclization: Complex ring structures and polycyclic compounds.

Scientific Research Applications

Organic Synthesis

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is extensively used as an intermediate in the synthesis of various natural products, including sterols and terpenoids. Its reactivity allows it to participate in multiple types of chemical reactions:

- Oxidation : Can form oxidized derivatives such as carboxylic acids or ketones.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : Engages in substitution reactions involving nucleophiles.

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Hagemann’s Approach : Involves the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide.

- Knoevenagel’s Approach : Utilizes formaldehyde and ethyl acetoacetate under piperidine catalysis.

- Diels-Alder Reaction : Combines 2-methoxy-1,3-butadiene with ethyl-2-butynoate to generate precursors.

Research indicates that this compound exhibits potential biological activities, making it a candidate for medicinal applications:

Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties, suggesting potential for new antibiotic development.

Anti-inflammatory Effects

Research has indicated that related compounds may exhibit anti-inflammatory properties, beneficial for treating conditions like arthritis.

Enzyme Interactions

The compound can interact with enzymes involved in metabolic pathways, influencing the synthesis of various biologically active metabolites.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Synthesis and Biological Evaluation : Investigated its role as an intermediate in synthesizing bioactive compounds.

- Metabolic Pathway Analysis : Analyzed how this compound participates in metabolic processes, particularly in sterol biosynthesis.

- Antioxidant Properties : Some derivatives have shown significant antioxidant activity, indicating their potential use in health supplements.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. Its ester and ketone functional groups allow it to undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues, highlighting substituent variations and their implications:

Reactivity and Functional Group Influence

- Ester Group Variation :

- Hydroxyl groups (e.g., CAS 173324-40-8): Enable hydrogen bonding and oxidative transformations, expanding utility in asymmetric synthesis .

- Ring Size :

- Cyclopentane derivatives (e.g., 303-98-0) exhibit higher ring strain, favoring ring-opening reactions compared to cyclohexane-based compounds .

Biological Activity

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly referred to in scientific literature, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 168.19 g/mol. The compound is characterized by its cyclohexene structure, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| Boiling Point | Not available |

| Log P (octanol/water) | 1.47 |

Synthesis

The synthesis of this compound can be achieved through various methods, including regioselective cyclizations. A notable method involves the alkylation of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester), which serves as a precursor in generating derivatives with enhanced biological activity .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tumor promotion and progression by targeting angiogenesis—the formation of new blood vessels that supply tumors with nutrients .

In a specific case study, the methanolic extract containing derivatives of Hagemann's ester was found to inhibit cell proliferation and migration in breast carcinoma cell lines (MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Angiogenesis : Compounds derived from this ester have been shown to reduce tube formation on matrigel assays, indicating their potential to inhibit angiogenic processes.

- Cell Cycle Arrest : Similar compounds have been reported to induce G1 phase arrest in cancer cell lines, effectively slowing down tumor growth.

- Apoptosis Induction : Evidence suggests that these compounds can promote programmed cell death in malignant cells, contributing to their antitumor efficacy.

Case Studies

- Study on Angiogenesis Inhibition :

- Antiproliferative Effects :

Q & A

Q. What are the established synthetic routes for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization or esterification strategies. A common approach involves the alkylation of cyclic ketones or ketoesters, analogous to methods used for its ethyl analog (Hagemann’s ester). For example, alkylation of a protected ketoester intermediate (e.g., ethylene glycol acetal) followed by acidic hydrolysis can yield the target compound. Reaction temperature, catalyst choice (e.g., Lewis acids), and solvent polarity critically impact regioselectivity and byproduct formation. Optimization of these parameters is essential to achieve >90% purity .

Key Steps :

- Acetal formation to protect reactive ketones.

- Alkylation under anhydrous conditions.

- Acidic workup to regenerate the ketone.

Q. How is the structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and ring puckering parameters . For the cyclohexene ring, Cremer-Pople puckering coordinates quantify deviations from planarity, with amplitude (q) and phase angle (φ) describing the puckering mode (e.g., chair vs. boat). NMR (¹H/¹³C) complements this by confirming functional groups: the methyl ester (δ ~3.7 ppm in ¹H) and α,β-unsaturated ketone (δ ~200 ppm in ¹³C) are diagnostic .

Advanced Questions

Q. How does this compound serve as a precursor in stereoselective synthesis?

The compound’s α,β-unsaturated ketone and ester groups enable diverse reactivity:

- Michael Additions : The enone system undergoes nucleophilic attacks, forming C–C bonds with stereochemical control. Transition-metal catalysts (e.g., Cu, Rh) enhance enantioselectivity in asymmetric syntheses .

- Alkylation/Cross-Coupling : The ketoester moiety participates in palladium-catalyzed couplings (e.g., Heck, Suzuki) to generate polycyclic frameworks. For example, it has been used to synthesize non-steroidal anti-fertility agents via arylthiol additions .

Case Study : In Bristol-Myers Co.’s work, the ethyl analog reacted with m-hydroxyphenylthiophenol under reflux to form a bioactive adduct. Similar methodology applies to the methyl ester, with adjustments in solvent (DMF vs. THF) and reaction time to accommodate steric differences .

Q. What computational tools predict the conformational flexibility and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s ground-state geometry and transition states. Key findings:

- The cyclohexene ring adopts a half-chair conformation, with puckering amplitude Å and , minimizing torsional strain .

- Frontier Molecular Orbital (FMO) analysis identifies the enone’s LUMO as the primary electrophilic site, guiding reactivity predictions in Diels-Alder or epoxidation reactions.

Software : Gaussian or ORCA for DFT; Mercury (CCDC) for crystallographic visualization .

Methodological Considerations

- Handling and Stability : The compound is hygroscopic; store under inert gas (N₂/Ar) at 2–8°C. Use gloveboxes for air-sensitive reactions. Hazardous decomposition products (CO, CO₂) necessitate fume hood use .

- Analytical Pitfalls : Overlapping NMR signals (e.g., methyl groups) require high-field instruments (≥500 MHz) or DEPT-135 for resolution. In crystallography, twinning or disorder in the cyclohexene ring demands careful refinement in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.